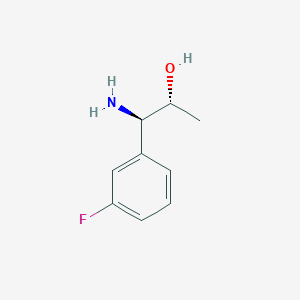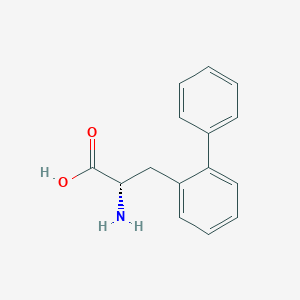
2-Phenyl-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-L-phenylalanine is an organic compound that belongs to the class of amino acids. It is characterized by the presence of two phenyl groups attached to the alpha carbon of the amino acid structure. This compound is of significant interest in various fields of chemistry, biology, and medicine due to its unique structural and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-L-phenylalanine can be achieved through several methods. One common approach involves the use of phenylacetaldehyde, hydrogen cyanide, and ammonia to form phenylalanine, which can then be further modified to introduce the second phenyl group . Another method involves the bioconversion of L-phenylalanine using engineered microbial pathways .
Industrial Production Methods
Industrial production of this compound often involves the use of biotechnological processes. For example, the Ehrlich pathway in Saccharomyces cerevisiae can be harnessed to convert L-phenylalanine to 2-phenylethanol, which can then be further processed to obtain this compound . This method is preferred due to its efficiency and the ability to produce the compound in large quantities.
化学反応の分析
Types of Reactions
2-Phenyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups in this compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2-Phenyl-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
作用機序
The mechanism of action of 2-Phenyl-L-phenylalanine involves its interaction with various molecular targets and pathways. It is known to act as an antagonist at α2δ calcium channels and as a competitive antagonist at the glycine binding site of NMDA receptors . These interactions influence neurotransmitter levels and can have significant effects on neurological function.
類似化合物との比較
2-Phenyl-L-phenylalanine can be compared with other similar compounds such as:
L-Phenylalanine: A precursor to this compound, it is an essential amino acid involved in protein synthesis.
Phenethylamine: A compound with a similar phenyl group structure, known for its role as a neuromodulator.
The uniqueness of this compound lies in its dual phenyl groups, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C15H15NO2 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC名 |
(2S)-2-amino-3-(2-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H15NO2/c16-14(15(17)18)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1 |
InChIキー |
DBMVJVZQGTXWTP-AWEZNQCLSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C[C@@H](C(=O)O)N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


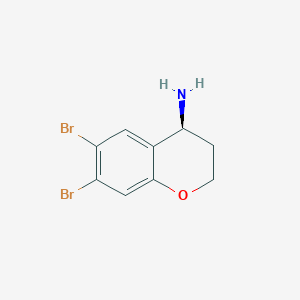
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B15234183.png)
![3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine](/img/structure/B15234201.png)
![2-[(1R,2S)-1-amino-2-hydroxypropyl]-6-fluorophenol](/img/structure/B15234211.png)
![Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15234214.png)
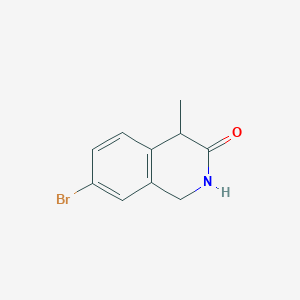
![2-Fluoro-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15234227.png)
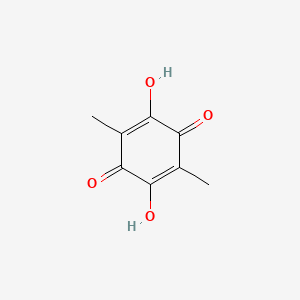
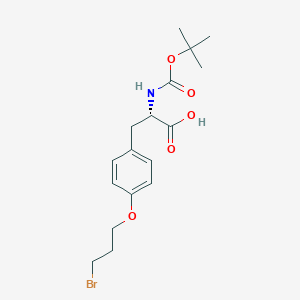
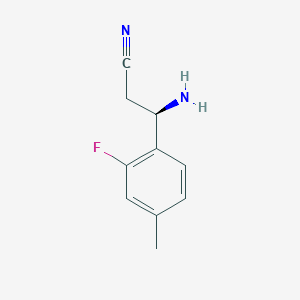
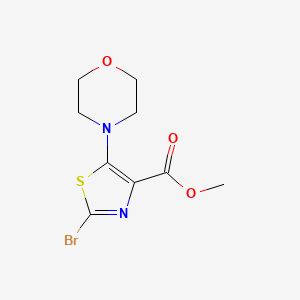
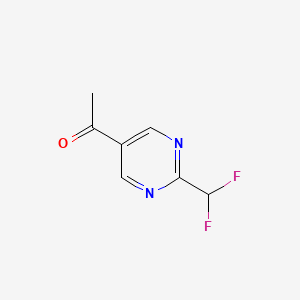
![7-Tert-Butyl 3-Ethyl 8-Methyl-8,9-Dihydro-5H-[1,2,4]Triazolo[4,3-D][1,4]Diazepine-3,7(6H)-Dicarboxylate](/img/structure/B15234260.png)
